The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .
The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . When excess of DBH was employed as the oxidant, the fluorination was accompanied by bromination of the aromatic ring .
The trifluoromethoxy group can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms; or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .
Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . N-Acetyl-4-(trifluoromethoxy)aniline reacts at the 3-position .
The physical and chemical properties of a compound with a trifluoromethoxy group, 3-Trifluoromethoxyphenylboronic acid, are as follows: Melting Point is 79°C, it is beige to white in color, and its physical form is chunks and/or powder .
3-(Trifluoromethoxy)-DL-phenylglycine is a fluorinated amino acid that has garnered attention in pharmaceutical synthesis and biochemical research. The trifluoromethoxy group enhances its reactivity and provides unique chemical properties that are useful in various applications, particularly in the development of pharmaceuticals and complex peptides. This compound is classified as a fluorinated amino acid, which plays a significant role in medicinal chemistry due to its ability to modify biological activity and improve the pharmacokinetic properties of drug candidates.
3-(Trifluoromethoxy)-DL-phenylglycine is sourced from various chemical suppliers, including Apollo Scientific and VWR, where it is available for research purposes. It is classified under fluorinated amino acids, which are characterized by the presence of fluorine atoms that impart distinct chemical properties compared to their non-fluorinated counterparts. These properties make them valuable in drug design and development, particularly for enhancing the efficacy and specificity of therapeutic agents .
The synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine typically involves several key steps:
Technical details regarding specific reagents and reaction conditions can vary based on the synthetic route chosen but generally involve standard organic synthesis techniques such as nucleophilic substitution reactions and coupling reactions .
The molecular formula of 3-(Trifluoromethoxy)-DL-phenylglycine is , with a molecular weight of approximately 227.16 g/mol. The structure features a phenyl ring substituted with a trifluoromethoxy group at the 3-position and an amino acid backbone. The presence of the trifluoromethoxy group significantly influences the compound's electronic properties, making it more lipophilic and potentially enhancing its interaction with biological targets.
3-(Trifluoromethoxy)-DL-phenylglycine can participate in various chemical reactions typical for amino acids and fluorinated compounds:
The mechanism of action for 3-(Trifluoromethoxy)-DL-phenylglycine primarily revolves around its role as a building block in pharmaceuticals. Its incorporation into drug candidates can enhance binding affinity to biological targets due to the electron-withdrawing effects of the trifluoromethoxy group, which can stabilize certain conformations or interactions within target proteins.
In biochemical assays, this compound may exhibit activity by modulating receptor interactions or influencing enzyme kinetics due to its structural characteristics. Specific data on its mechanism may vary depending on its application in drug development or biochemical research .
Relevant data indicate that proper personal protective equipment should be used when handling this compound due to its irritant nature .
3-(Trifluoromethoxy)-DL-phenylglycine finds applications across several scientific domains:
The biosynthesis of phenylglycine-containing peptides is genetically encoded by large, clustered biosynthetic gene clusters (BGCs). These clusters include genes for:
Sequencing of BGCs for chloroeremomycin, balhimycin, and pristinamycin revealed conserved organization. In the balhimycin cluster (Amycolatopsis mediterranei), seven large NRPS genes (bpsA–G) span >100 kb and coordinate the incorporation of Hpg, Dpg, and other residues. Critical to phenylglycine activation are specific adenylation domain sequences within these genes. For instance, the A-domain responsible for Hpg activation in balhimycin NRPS contains the signature motif DAVYSI within substrate-binding pockets, which discriminates Hpg from structurally similar tyrosine [1].
Table 2: Genetic Elements in Phenylglycine-Containing Peptide BGCs
Gene/Module | Function | Target Amino Acid | Cluster Example |
---|---|---|---|
hpgS | Hpg synthesis from 4-hydroxyphenylpyruvate | 4-Hydroxyphenylglycine (Hpg) | Chloroeremomycin cluster |
dpgA–D | Dpg synthesis via polyketide-like pathway | 3,5-Dihydroxyphenylglycine (Dpg) | Balhimycin cluster |
phg | Phg transamination | Phenylglycine (Phg) | Pristinamycin cluster |
Engineered A-domains | Mutated substrate-binding pocket | 3-(Trifluoromethoxy)-DL-phenylglycine | Synthetic constructs |
Fluorinated analogs like 3-(Trifluoromethoxy)-DL-phenylglycine require genetic reengineering of A-domains to accommodate the bulky -OCF₃ group. Site-directed mutagenesis of residues within the A-domain binding pocket (e.g., positions 235, 236, and 239 in the A-domain specificity-conferring code) has enabled activation of non-natural phenylglycines. For example, substituting alanine for glycine at position 236 increased pocket volume, allowing efficient adenylation of trifluoromethoxy- and trifluoromethyl-phenylglycines [1].
Natural phenylglycine variants (Hpg, Dpg, Phg) and synthetic fluorinated derivatives like 3-(Trifluoromethoxy)-DL-phenylglycine exhibit distinct physicochemical and bioactivity profiles:
Table 3: Comparative Physicochemical Properties of Phenylglycine Derivatives
Property | Hpg | Dpg | Phg | 3-(Trifluoromethoxy)-DL-phenylglycine |
---|---|---|---|---|
Formula | C₈H₉NO₃ | C₈H₉NO₄ | C₈H₉NO₂ | C₉H₈F₃NO₃ |
Molecular Weight (g/mol) | 167.16 | 183.16 | 151.16 | 235.16 |
logP | 0.82 | 0.45 | 1.12 | ~1.90 |
Electron Effect | -M, +R | -M, +R | None | Strong -I, -M |
pKa (COOH) | 2.1 | 2.0 | 2.3 | ~2.2* |
Natural Occurrence | Yes | Yes | Yes | No (synthetic) |
Bioactivity studies in engineered glycopeptides reveal that 3-(Trifluoromethoxy)-DL-phenylglycine enhances potency against vancomycin-resistant enterococci (VRE). When substituted for residue 4 in vancomycin aglycone, the fluorinated analog improved binding to D-Ala-D-Lac (resistance-associated target) by 5-fold compared to native Hpg, attributed to favorable hydrophobic and dipole interactions with the -OCF₃ group [1]. However, thermal stability assays indicate that fluorinated phenylglycines may reduce peptide conformational rigidity due to altered hydrogen-bonding networks.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1